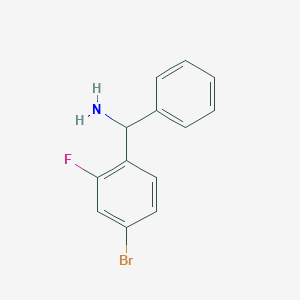![molecular formula C17H12ClF8NO6S B12830284 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)
1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including a sulfonyl group, a nitrophenyl group, and a chloro-octafluorobutyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the dihydrofuran ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the sulfonyl group: This step typically involves sulfonylation reactions using sulfonyl chlorides.
Addition of the chloro-octafluorobutyl chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines from nitro groups.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of its functional groups on biological systems, including enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in various chemical processes.
作用機序
The mechanism of action of 1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone: can be compared with other sulfonyl-containing compounds, nitrophenyl derivatives, and fluorinated organic molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds. The presence of the chloro-octafluorobutyl chain, in particular, may impart unique properties such as increased lipophilicity or resistance to metabolic degradation.
特性
分子式 |
C17H12ClF8NO6S |
|---|---|
分子量 |
545.8 g/mol |
IUPAC名 |
1-[(2R,3S)-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl-5-methyl-3-(4-nitrophenyl)-2,3-dihydrofuran-2-yl]ethanone |
InChI |
InChI=1S/C17H12ClF8NO6S/c1-7(28)12-11(9-3-5-10(6-4-9)27(29)30)13(8(2)33-12)34(31,32)17(25,26)15(21,22)14(19,20)16(18,23)24/h3-6,11-12H,1-2H3/t11-,12-/m0/s1 |
InChIキー |
GLECKPJNLWUYBF-RYUDHWBXSA-N |
異性体SMILES |
CC1=C([C@H]([C@@H](O1)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
正規SMILES |
CC1=C(C(C(O1)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)

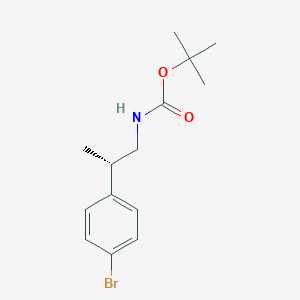

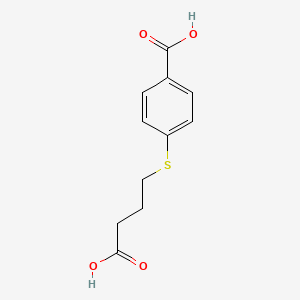
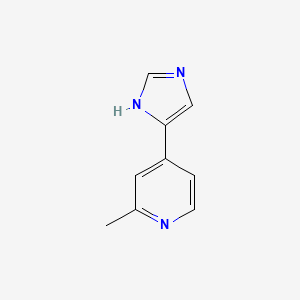
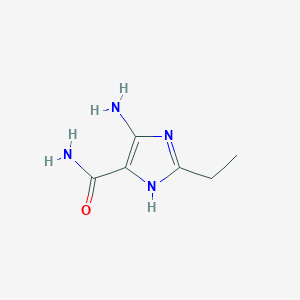


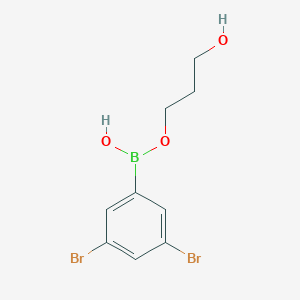

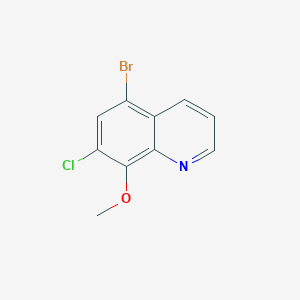
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
